(3-Amino-phenyl)-carbamic acid benzyl ester
Description
“(3-Amino-phenyl)-carbamic acid benzyl ester” is a carbamate derivative featuring a benzyl ester group and a 3-aminophenyl substituent. Carbamic acid esters are widely studied for their biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
benzyl N-(3-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKFFMWGFFEDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most commonly reported synthetic route for this compound involves the reaction of 3-aminophenol or 3-aminophenyl derivatives with benzyl chloroformate (also known as Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate ester and releasing hydrochloric acid (HCl) as a byproduct. A base such as triethylamine is used to neutralize the HCl and drive the reaction forward.
$$
\text{3-Aminophenol} + \text{Benzyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + \text{HCl}
$$
- Typical bases: Triethylamine, pyridine
- Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF)
- Temperature: Ambient to 0 °C to control reaction rate and selectivity
- Reaction time: Several hours (commonly 18 h)
This method ensures selective carbamoylation of the amino group without affecting other functional groups on the aromatic ring.
Industrial Production Methods
For industrial scale-up, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and mixing efficiency. This approach improves yield, purity, and reproducibility. Continuous flow synthesis also allows safer handling of reactive intermediates like benzyl chloroformate and better management of exothermic reactions.
- Advantages of continuous flow:
- Precise temperature control
- Improved safety due to smaller reaction volumes
- Enhanced scalability and reproducibility
- Higher product purity and yield
Industrial processes typically maintain the same reaction chemistry but optimize solvent recycling, base equivalents, and reaction time to maximize throughput.
Alternative Synthetic Approaches
While the direct reaction with benzyl chloroformate is the primary method, other synthetic strategies include:
- Carbamate protection via isocyanates: Reaction of 3-aminophenyl derivatives with benzyl isocyanate under mild conditions to form the carbamate linkage.
- Esterification of carbamic acid derivatives: Using benzyl alcohol and carbamic acid derivatives catalyzed by phase transfer catalysts or tetra-n-butylammonium iodide (TBAI) to form the benzyl ester.
These alternative methods are less common for this specific compound but may be used depending on substrate availability and desired reaction conditions.
Data Table: Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 3-Aminophenol, Benzyl chloroformate | High purity reagents recommended |
| Base | Triethylamine (1.1–1.5 equiv) | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, THF | Anhydrous solvents preferred |
| Temperature | 0 °C to room temperature | Lower temp reduces side reactions |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous extraction, drying, evaporation | Purification by recrystallization or chromatography |
| Yield | Typically 70–85% | Depends on scale and purity of reagents |
Research Findings and Analytical Data
Spectroscopic Characterization
NMR (Nuclear Magnetic Resonance):
- ^1H NMR shows characteristic signals for the benzyl methylene protons (~5.0 ppm, singlet) and aromatic protons (6.5–7.5 ppm). The amino protons appear as broad singlets due to exchange.
- ^13C NMR confirms carbamate carbonyl carbon (~156 ppm) and aromatic carbons.
-
- Molecular ion peak at m/z 242.27 (M+), consistent with molecular weight.
-
- Reported melting points vary depending on purity but typically range around 100–110 °C.
Reaction Monitoring and Purity Assessment
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, with starting material and product showing distinct Rf values.
- High-Performance Liquid Chromatography (HPLC): Employed for purity analysis, with typical purity >95% after purification.
- Elemental Analysis: Confirms expected C, H, N content consistent with molecular formula C14H14N2O2.
Summary of Preparation Methodology
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve 3-aminophenol in anhydrous solvent | CH2Cl2 or THF, under inert atmosphere |
| 2 | Add base (triethylamine) | 1.1–1.5 equivalents |
| 3 | Slowly add benzyl chloroformate | 1.0 equivalent, dropwise at 0 °C |
| 4 | Stir reaction mixture | 12–24 hours at room temperature |
| 5 | Quench and extract | Wash with water, dry organic layer |
| 6 | Purify product | Recrystallization or column chromatography |
| 7 | Characterize product | NMR, MS, melting point, HPLC |
Chemical Reactions Analysis
Types of Reactions
(3-Amino-phenyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
The carbamate functional group, which includes (3-Amino-phenyl)-carbamic acid benzyl ester, is a crucial structural motif in many pharmaceutical compounds. Its derivatives are frequently utilized for their biological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound serves as an intermediate in the synthesis of more complex medicinal agents, demonstrating versatility in drug development .
Case Study: Antitumor Activity
Research indicates that derivatives of carbamic acid esters can exhibit potent antitumor activities. For instance, this compound has been investigated for its potential to serve as a precursor for synthesizing taxane-based anticancer drugs like docetaxel and cabazitaxel. These drugs are vital in treating various cancers, including breast and lung cancer .
Synthesis of Complex Molecules
This compound is often employed as a building block in organic synthesis. Its structure allows for easy modification and incorporation into larger molecular frameworks. The compound can undergo various chemical transformations to yield other functionalized derivatives that are valuable in both research and industrial applications.
Table 1: Synthesis Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Benzylation | 0-35°C with sodium hydride | This compound |
| De-esterification | Aqueous base (LiOH, NaOH) | Free amino acid derivatives |
| Condensation with Isocyanates | Organic solvent (THF) | Carbamate derivatives |
Neuropharmacology
The compound has been implicated in the treatment of cognitive disorders due to its ability to modulate cholinergic activity in the brain. Research suggests that compounds containing the carbamate group can enhance cognitive function by inhibiting enzymes that break down neurotransmitters like acetylcholine, which is crucial for memory and learning processes .
Case Study: Alzheimer's Disease
Studies have shown that certain carbamate derivatives can help alleviate symptoms associated with Alzheimer's disease by improving cholinergic transmission. This therapeutic approach highlights the potential of this compound and its derivatives in neuropharmacological applications .
Agricultural Chemistry
Beyond medicinal uses, this compound may find applications in agricultural chemistry as a pesticide or herbicide precursor. Its ability to interact with biological systems could be harnessed to develop environmentally friendly agrochemicals that target specific pests or diseases without harming beneficial organisms.
Mechanism of Action
The mechanism of action of (3-Amino-phenyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino compound that exerts its biological effects.
Comparison with Similar Compounds
Research Findings and Trends
- Activity Dependence on Substituents : Basic groups (e.g., -NH₂) enhance receptor binding and enzyme inhibition compared to acetyl or hydroxyl groups .
- Ester Group Impact : Benzyl esters consistently outperform phenyl and tert-butyl analogs in both synthetic feasibility and bioactivity .
- Synthetic Complexity : Derivatives with branched or protected groups (e.g., silane-protected alcohols in ) require advanced methodologies, highlighting a trade-off between structural complexity and yield .
Biological Activity
(3-Amino-phenyl)-carbamic acid benzyl ester, with the chemical formula CHNO, is an organic compound classified as a carbamate. It is notable for its amino group attached to a phenyl ring, which contributes to its biological activity. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its applications in medicinal chemistry and drug design.
The synthesis of this compound typically involves the reaction of 3-aminophenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction can be summarized as follows:
This compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which further influence its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group may hydrolyze to release the active amino compound, which exerts biological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound and related compounds:
- Anticancer Properties : Some derivatives exhibit significant anticancer activity by inhibiting tumor cell proliferation.
- Cholesteryl Ester Transfer Protein (CETP) Inhibition : Certain analogs have been identified as potent CETP inhibitors, which are crucial for managing lipid levels in cardiovascular diseases. For example, one derivative demonstrated an IC50 value of 0.69 μM against CETP .
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, suggesting its role in modulating biochemical processes.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Study on CETP Inhibition : A series of derivatives were evaluated for their ability to inhibit CETP, with lead compounds exhibiting IC50 values ranging from 8.06 μM to 0.69 μM . This highlights the potential application of these compounds in treating dyslipidemia.
- Anticancer Activity : Research indicated that certain carbamate derivatives showed promising results in inhibiting cancer cell lines, suggesting further exploration into their structure-activity relationships (SAR) could yield effective anticancer agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| (4-Amino-phenyl)-carbamic acid benzyl ester | Moderate CETP inhibition | 10.7 μM |
| (2-Amino-phenyl)-carbamic acid benzyl ester | Anticancer properties | Varies |
| (3-Amino-phenyl)-carbamic acid methyl ester | General enzyme inhibition | Not specified |
This table illustrates how variations in structure can influence biological activity and potency.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-amino-phenyl)-carbamic acid benzyl ester, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via carbamate formation using benzyl chloroformate or activated carbonyl reagents. For example, benzyl carbamate derivatives are often prepared by reacting amines with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) in anhydrous solvents like DCM or THF . Yield optimization may require controlled stoichiometry, inert atmospheres, and purification via column chromatography (e.g., using light petroleum/EtOAc gradients) to isolate products with >95% purity . Contaminants like unreacted starting materials or byproducts (e.g., urea derivatives) should be monitored using TLC or HPLC.
Q. How can the structural integrity and purity of this compound be verified experimentally?
- Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and carbamate carbonyl signals (δ 155–160 ppm) .
- IR spectroscopy : Confirm carbamate C=O stretching (~1680–1700 cm⁻¹) and N–H bending (~1530 cm⁻¹) .
- Melting point : Compare observed mp with literature values (e.g., analogs like benzyl carbamate derivatives melt between 76–130°C depending on substituents) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₄H₁₄N₂O₂: 250.23 g/mol).
Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?
- The compound is sensitive to hydrolysis under acidic/basic conditions. Store at 2–8°C in airtight, amber vials with desiccants (e.g., silica gel) to prevent moisture ingress . Decomposition products (e.g., free amines or benzyl alcohol) can be detected via periodic NMR or LC-MS analysis. Avoid prolonged exposure to light, as UV irradiation may cleave the carbamate bond .
Advanced Research Questions
Q. How does the steric and electronic environment of the 3-amino-phenyl group influence reactivity in nucleophilic acyl substitution reactions?
- The electron-donating amino group enhances nucleophilicity at the phenyl ring, facilitating electrophilic aromatic substitution. However, steric hindrance from the benzyl ester may reduce accessibility to the carbamate carbonyl. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetic assays under varying temperatures/pH quantify reactivity trends . For example, nickel-catalyzed reductive alkylation of aryl halides with carbamate electrophiles shows higher yields with electron-rich substrates .
Q. What strategies improve regioselectivity in functionalizing this compound for complex heterocycle synthesis?
- Protecting group tactics : Temporary protection of the amine (e.g., with Boc groups) allows selective modification of the carbamate. Deprotection with TFA/CH₂Cl₂ regenerates the amine for downstream coupling .
- Catalytic systems : Palladium catalysts enable Heck or Suzuki-Miyaura cross-couplings at specific positions. For instance, tandem Heck-carbamate cyclization generates pyrrolo[3,4-b]isoxazoles with >80% regioselectivity .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) can induce enantioselectivity in products .
Q. How do contradictory data on catalytic efficiency in carbamate-mediated reactions arise, and how can they be resolved?
- Discrepancies often stem from variations in solvent polarity, catalyst loading, or substrate purity. For example, nickel-catalyzed reactions may show reduced yields in polar aprotic solvents (e.g., DMF vs. toluene) due to catalyst deactivation . Systematic reproducibility studies with standardized protocols (e.g., fixed catalyst/substrate ratios, degassed solvents) are critical. Cross-referencing spectral data (e.g., NMR shifts in vs. ) ensures structural consistency.
Q. What role does this compound play in synthesizing bioactive molecules or prodrugs?
- The carbamate group acts as a hydrolytically labile prodrug linker. For example, enzymatic cleavage in vivo releases active amines, as seen in antiviral or anticancer agents . In conjugates, the benzyl ester enhances lipophilicity, improving blood-brain barrier penetration. Metabolic stability assays (e.g., liver microsome studies) quantify hydrolysis rates .
Methodological Considerations
Q. How can researchers optimize reaction scalability for multigram syntheses of this compound?
- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., carbamate formation) .
- Workup protocols : Liquid-liquid extraction (e.g., EtOAc/H₂O) followed by rotary evaporation minimizes product loss. Recrystallization from ethanol/water mixtures enhances purity .
- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
Q. What analytical challenges arise in characterizing byproducts or degradation pathways of this compound?
- Byproduct identification : Use LC-MS/MS to detect trace impurities (e.g., benzyl alcohol or urea derivatives). HRMS and 2D NMR (e.g., HSQC, HMBC) elucidate unknown structures .
- Degradation kinetics : Accelerated stability studies (40°C/75% RH) quantify hydrolysis rates, with Arrhenius plots predicting shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
